molecular formula C18H37NO2 B3026485 2-(Dimethylamino)ethyl myristate CAS No. 43016-78-0

2-(Dimethylamino)ethyl myristate

Cat. No.: B3026485
CAS No.: 43016-78-0
M. Wt: 299.5 g/mol
InChI Key: WVTLMDGNANZSAT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl myristate, also known as DMAME, is an aliphatic amine ester of myristic acid. It is a white, odorless, and water-soluble compound with a molecular formula of C13H27NO2. DMAME is used in a variety of scientific and commercial applications, including synthesis, drug delivery, and biochemistry. It is also used in lab experiments to study the biochemical and physiological effects of amines and esters.

Scientific Research Applications

Biomedical and Pharmacological Research

2-(Dimethylamino)ethyl myristate and its derivatives have been studied extensively in biomedical and pharmacological research. For instance, a study by Pragst et al. (2001) examined fatty acid ethyl esters (FAEE), which include ethyl myristate, as potential markers for chronic alcohol consumption. They developed a method to analyze these esters in hair, suggesting their utility in detecting alcohol abuse (Pragst et al., 2001). Similarly, Dorigo et al. (1996) synthesized derivatives of this compound for cardiotonic activity, demonstrating potential therapeutic applications in cardiac conditions (Dorigo et al., 1996).

Material Science and Chemistry

In material science, research by Ros et al. (2018) highlighted the use of polymers based on 2-(dimethylamino)ethyl acrylate, a compound structurally similar to this compound, in various applications such as biomaterials and wastewater treatment. The study also investigated how different backbone substituents affect the hydrolytic stability of these polymers (Ros et al., 2018).

Drug Delivery Systems

Studies have also explored the role of this compound in developing drug delivery systems. Sutani et al. (2002) researched pH-responsive and electro-responsive drug release functions of polyampholyte hydrogels, which included 2-(dimethylamino)ethyl methacrylate, indicating their potential in controlled drug release applications (Sutani et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, DMAEMA, indicates that it is combustible, harmful if swallowed, fatal if inhaled, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

2-(dimethylamino)ethyl tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(2)3/h4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTLMDGNANZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195634
Record name 2-(Dimethylamino)ethyl myristate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43016-78-0
Record name Tetradecanoic acid, 2-(dimethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43016-78-0
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Record name 2-(Dimethylamino)ethyl myristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83602
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Record name 2-(Dimethylamino)ethyl myristate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl myristate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A solution of 91.35 g (0.40 mol) of myristic acid, 35.7 g (0.40 mol) of 2-dimethylaminoethanol, 0.5 g of p-toluenesulfonic acid and a suitable volume of toluene was heated at reflux for approximately 48 hours in a 1-neck 3 liter flask equipped with Dean-Stark trap and condenser. At the end of this time, 7.0 ml of water had collected in the trap. The solution was cooled, stirred with K2CO3, filtered and concentrated. The residue was distilled to give 75.0 g of product; bp=145°-50° C/0.050 mm.
Quantity
91.35 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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